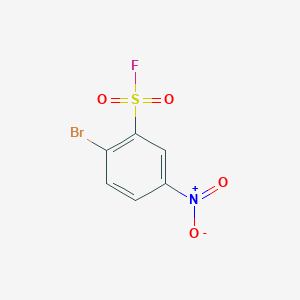

2-Bromo-5-nitrobenzene-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQXQYYCYUQZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 2 Bromo 5 Nitrobenzene 1 Sulfonyl Fluoride in Chemical Synthesis and Materials Science

2-Bromo-5-nitrobenzene-1-sulfonyl fluoride (B91410) as a Versatile Synthetic Intermediate

The strategic placement of the sulfonyl fluoride, bromo, and nitro groups on the aromatic ring of 2-Bromo-5-nitrobenzene-1-sulfonyl fluoride allows for a high degree of control and selectivity in chemical reactions. This makes it an ideal starting material for the synthesis of a diverse range of organic compounds.

The sulfonyl fluoride group is a highly reactive moiety that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. The reaction of this compound with various amines can be used to generate a library of substituted sulfonamides, which can then be further functionalized through reactions involving the bromo and nitro groups.

Table 1: Synthesis of Substituted Sulfonamides

| Amine Reactant | Product |

| Primary Amine (R-NH₂) | N-substituted-2-bromo-5-nitrobenzenesulfonamide |

| Secondary Amine (R₂NH) | N,N-disubstituted-2-bromo-5-nitrobenzenesulfonamide |

In a similar fashion to the synthesis of sulfonamides, the sulfonyl fluoride group can react with phenols to yield sulfonate esters. This reaction provides a straightforward method for the preparation of a variety of aryl sulfonate esters. The synthesis of sulfones from this compound is less direct and typically involves multi-step synthetic pathways that modify the sulfonyl group or build the sulfone moiety from other precursors.

Table 2: Synthesis of Sulfonate Esters

| Phenol Reactant | Product |

| Phenol (Ar-OH) | Aryl 2-bromo-5-nitrobenzenesulfonate |

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For instance, Suzuki, Heck, and Sonogashira coupling reactions can be employed to introduce new aryl, vinyl, or alkynyl groups at the 2-position of the benzene (B151609) ring.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant | Product |

| Suzuki Coupling | Arylboronic acid | 2-Aryl-5-nitrobenzene-1-sulfonyl fluoride |

| Heck Coupling | Alkene | 2-Vinyl-5-nitrobenzene-1-sulfonyl fluoride |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-5-nitrobenzene-1-sulfonyl fluoride |

Contribution to Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy in organic chemistry that aims to produce a wide variety of structurally diverse molecules from a common starting material. The polyfunctional nature of this compound makes it an excellent scaffold for DOS. By selectively addressing each of the three reactive sites, a vast and diverse chemical library can be generated. For example, the sulfonyl fluoride can be reacted with a set of amines, the bromo group can be used in a variety of coupling reactions, and the nitro group can be reduced to an amine and then further derivatized. This approach, often referred to as "Diversity Oriented Clicking" (DOC), allows for the rapid generation of novel compounds for high-throughput screening in drug discovery and materials science. nih.govrsc.orgnih.govresearchgate.net

Utilization in Polymer Science and Functional Materials Chemistry

The incorporation of sulfonyl fluoride moieties into polymers is an emerging area of interest in materials science. While direct polymerization of this compound is not a common application, it can be used to modify existing polymers to introduce specific functionalities. For instance, polymers with nucleophilic side chains could be post-functionalized by reaction with the sulfonyl fluoride group. Furthermore, the molecule could be chemically modified to produce a monomer suitable for polymerization, thereby incorporating the bromo and nitro functionalities into the resulting polymer chain for further manipulation. The presence of the electron-withdrawing nitro group and the polarizable bromine atom can also impart unique electronic and optical properties to materials.

Role in Specialty Chemical Production (e.g., dye intermediates)

Aromatic nitro compounds and bromo-substituted aromatics are common precursors in the synthesis of dyes and pigments. The nitro group in this compound can be readily reduced to an amino group. This resulting aniline (B41778) derivative can then undergo diazotization and coupling with various aromatic compounds to produce a wide range of azo dyes. The bromine atom and the sulfonyl fluoride group can also be modified to fine-tune the color and properties of the final dye molecule, such as its solubility and lightfastness. The complex structure of some benzenesulfonyl fluoride derivatives suggests their potential as intermediates in the synthesis of specialty dyes. ontosight.ai

Applications in Chemical Biology and Molecular Probe Development

Design Principles for Covalent Probes Derived from Arylsulfonyl Fluorides

The design of effective covalent probes based on arylsulfonyl fluorides hinges on a delicate balance between chemical reactivity and metabolic stability. nih.gov These probes are engineered to be sufficiently reactive to form a covalent bond with a specific nucleophilic residue on a target protein, yet stable enough to avoid indiscriminate reactions with off-target molecules or rapid hydrolysis in the aqueous environment of a cell. nih.gov

Key design principles include:

Tunable Reactivity: The electrophilicity of the sulfur atom in the sulfonyl fluoride (B91410) group can be modulated by the electronic properties of the substituents on the aryl ring. nih.gov Electron-withdrawing groups, such as the nitro group in 2-bromo-5-nitrobenzene-1-sulfonyl fluoride, increase the reactivity of the sulfonyl fluoride warhead. This allows for the fine-tuning of the probe's reactivity to match the nucleophilicity of the intended amino acid target. nih.gov

Target Recognition Moiety: The arylsulfonyl fluoride "warhead" is typically attached to a molecular scaffold that provides binding affinity and selectivity for the target protein. This scaffold directs the reactive group to the desired binding site, increasing the efficiency and specificity of the covalent modification. nih.gov

Linker Group: A linker is often incorporated between the recognition element and the reactive group to position the warhead optimally for reaction with a specific amino acid side chain within the binding pocket.

Reporter Tag: For applications such as activity-based protein profiling (ABPP), a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) is often included in the probe's structure to enable visualization and isolation of the labeled proteins.

The ultimate goal is to create a probe that exhibits high selectivity for its intended target, forming a stable covalent adduct that facilitates further study of the protein's function or enables its isolation from complex biological mixtures. nih.gov

Mechanistic Studies of this compound Interactions with Biological Nucleophiles

The reactivity of this compound is dictated by the electrophilic nature of its sulfonyl fluoride group, which is enhanced by the presence of the electron-withdrawing nitro and bromo substituents on the benzene (B151609) ring. This makes it susceptible to nucleophilic attack by amino acid side chains in proteins.

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. nih.gov The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism, where the nucleophilic side chain attacks the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. researchgate.net

The general order of reactivity for arylsulfonyl fluorides with amino acid side chains is influenced by the nucleophilicity of the residue at physiological pH. nih.gov While cysteine is highly reactive, the resulting thiosulfonate ester adduct is often unstable. nih.govnih.gov For other common nucleophilic residues, the reactivity profile is as follows:

Tyrosine: The phenolate (B1203915) form of the tyrosine side chain is a potent nucleophile, readily attacking the sulfonyl fluoride to form a stable sulfonate ester. nih.govnih.gov The reactivity with tyrosine is often more rapid than with lysine (B10760008). nih.gov

Lysine: The unprotonated epsilon-amino group of lysine is a strong nucleophile that reacts with sulfonyl fluorides to form a highly stable sulfonamide linkage. nih.govresearchgate.net

Histidine: The imidazole (B134444) side chain of histidine can also be targeted by sulfonyl fluorides. nih.gov

Serine and Threonine: The hydroxyl groups of serine and threonine are also potential nucleophiles for reaction with highly reactive sulfonyl fluorides. nih.gov

Arginine: The guanidinium (B1211019) group of arginine is generally a weaker nucleophile but has been noted as a potential target for S(VI)-F functionalities. nih.gov

The specific reactivity of this compound with these residues will be influenced by the electronic activation provided by the nitro and bromo groups, making it a relatively reactive probe.

| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Relative Reactivity with Arylsulfonyl Fluorides |

|---|---|---|---|

| Tyrosine | Phenol (-OH) | Sulfonate Ester | High |

| Lysine | Amine (-NH2) | Sulfonamide | Moderate to High |

| Histidine | Imidazole | Sulfonyl Imidazole | Moderate |

| Serine | Hydroxyl (-OH) | Sulfonate Ester | Moderate |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Moderate |

| Arginine | Guanidinium Group | Sulfonyl Guanidine (B92328) | Low to Moderate |

The ability of arylsulfonyl fluorides to covalently modify key catalytic residues has made them valuable tools for labeling and interrogating the function of enzyme active sites. nih.gov By designing a sulfonyl fluoride probe with a scaffold that mimics an enzyme's natural substrate or inhibitor, the reactive warhead can be directed to the active site.

This approach has been successfully applied to various enzyme classes, including proteases and kinases. researchgate.netnih.gov For instance, covalent modification of a catalytic lysine residue in a kinase active site can lead to irreversible inhibition, allowing for the study of the kinase's role in signaling pathways. researchgate.net Similarly, targeting a tyrosine residue in the active site of an enzyme like the mRNA-decapping scavenger enzyme DcpS has been achieved with sulfonyl fluoride probes. nih.gov The formation of a covalent bond within the active site provides a stable marker for identifying the enzyme and assessing its activity.

Development of Activity-Based Protein Profiling (ABPP) Reagents

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive probes to assess the functional state of enzymes in complex biological systems. nih.govnih.gov Arylsulfonyl fluorides have been incorporated into ABPP probes due to their ability to target a broad range of nucleophilic amino acids, thus expanding the scope of enzymes that can be profiled beyond the traditional cysteine- or serine-reactive probes. researchgate.net

An ABPP probe based on an arylsulfonyl fluoride typically consists of three components:

A recognition element: To direct the probe to a specific class of enzymes.

The sulfonyl fluoride warhead: To covalently label the active enzyme.

A reporter tag: Such as biotin for affinity purification or a fluorophore for visualization.

By treating a cell lysate or even living cells with such a probe, active enzymes become covalently labeled. nih.gov The tagged proteins can then be enriched and identified using mass spectrometry, providing a snapshot of the functional proteome. Competitive ABPP, where a potential inhibitor is pre-incubated with the proteome before adding the probe, can be used to determine the inhibitor's selectivity and target engagement. nih.gov

This compound in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. The reactivity of the sulfonyl fluoride group with various amino acid side chains makes it a useful tool for this purpose. researchgate.net

This compound can be used to attach small molecules, such as drugs or imaging agents, to proteins. The stable sulfonamide or sulfonate ester bonds formed ensure the integrity of the conjugate under physiological conditions. This approach is valuable for creating antibody-drug conjugates (ADCs) or for immobilizing proteins on solid supports for biochemical assays.

Integration into Radiochemistry for Probe Development (e.g., ¹⁸F labeling)

The development of radiolabeled probes for positron emission tomography (PET) imaging is a crucial area of molecular medicine. frontiersin.org PET requires the incorporation of a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. nih.gov The relatively long half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radioisotope for PET imaging. nih.govresearchgate.net

Arylsulfonyl fluorides are attractive precursors for ¹⁸F labeling. The synthesis of an [¹⁸F]arylsulfonyl fluoride can be achieved via isotopic exchange, where a non-radioactive arylsulfonyl fluoride is treated with [¹⁸F]fluoride. While this can be challenging, alternative methods are being explored. More commonly, the ¹⁸F label is introduced at a different position on the molecule. However, the inherent fluorine atom in the sulfonyl fluoride group presents an opportunity for direct labeling strategies. The development of efficient methods to produce ¹⁸F-labeled arylsulfonyl fluorides would enable the creation of novel PET probes for in vivo imaging of enzyme activity and target engagement.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 5 Nitrobenzene 1 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Reactivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the elucidation of molecular structure in solution. Through the analysis of various NMR experiments, detailed insights into the atomic arrangement and electronic environment of 2-Bromo-5-nitrobenzene-1-sulfonyl fluoride (B91410) can be obtained.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of 2-Bromo-5-nitrobenzene-1-sulfonyl fluoride provides critical information regarding the three protons on the aromatic ring. The potent electron-withdrawing effects of the nitro (-NO₂) and sulfonyl fluoride (-SO₂F) substituents, in conjunction with the bromine atom, cause a significant downfield shift for these protons. The precise chemical shifts and the spin-spin coupling patterns between these protons are diagnostic of their substitution pattern on the benzene (B151609) ring.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The signals are distributed over a wide chemical shift range, with the carbons directly attached to the electronegative substituents appearing at the lowest fields.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 8.52 | d | 2.0 |

| 8.16-8.14 | m | ||

| 7.89 | d | 8.0 | |

| ¹³C | 148.3 | ||

| 135.5 | |||

| 134.0 | |||

| 133.0 | |||

| 132.7 | |||

| 132.3 | |||

| 126.1 |

Table 1: ¹H and ¹³C NMR spectral data for this compound recorded in CDCl₃. 'd' denotes a doublet and 'm' denotes a multiplet.

Fluorine (¹⁹F) NMR for Electronic Environment and Reaction Monitoring

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally informative technique for characterizing this compound. The ¹⁹F nucleus is highly sensitive, and its chemical shift is exquisitely responsive to the local electronic environment. The strong electron-withdrawing nature of the sulfonyl group results in a characteristic chemical shift for the fluorine atom. Furthermore, ¹⁹F NMR serves as a powerful tool for monitoring chemical reactions involving the sulfonyl fluoride moiety, as any transformation at this site will induce a significant and easily detectable change in the fluorine signal.

| Nucleus | Chemical Shift (δ) in ppm |

| ¹⁹F | 67.0 |

Table 2: ¹⁹F NMR chemical shift for this compound recorded in CDCl₃.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unequivocally establish the complete bonding network and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would map the coupling network between the aromatic protons, with cross-peaks indicating which protons are spin-coupled, thus confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shift of each proton with the carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C spectral assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly crucial for assigning the quaternary carbons (those not directly bonded to a proton) by observing their correlations to nearby protons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the confident determination of its elemental formula. For this compound, the calculated exact mass for the molecular ion ([M]⁺) is a critical piece of identifying information. The presence of bromine, with its characteristic nearly 1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br, results in a distinctive isotopic pattern for the molecular ion, appearing as two peaks separated by approximately 2 Da, which serves as a definitive marker for the presence of a single bromine atom.

| Adduct | Predicted m/z |

| [M+H]⁺ | 283.90230 |

| [M+Na]⁺ | 305.88424 |

| [M-H]⁻ | 281.88774 |

| [M+NH₄]⁺ | 300.92884 |

| [M+K]⁺ | 321.85818 |

| [M]⁺ | 282.89447 |

Table 3: Predicted m/z values for various adducts of this compound from high-resolution mass spectrometry. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collisions with an inert gas, causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Key fragmentation pathways for this compound would be expected to include the loss of the sulfonyl fluoride group (-SO₂F), the nitro group (-NO₂), and the bromine atom (-Br). The precise masses of the resulting fragment ions allow for the piecing together of the molecular structure and provide irrefutable confirmation of the compound's identity. Common fragmentation of nitroaromatic compounds often involves the loss of NO₂ and subsequent characteristic cleavages of the aromatic ring. miamioh.edu Similarly, organobromine compounds typically show a prominent fragmentation pathway involving the loss of the bromine radical. miamioh.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. By analyzing the vibrational modes of the chemical bonds, a characteristic spectrum is obtained, which serves as a molecular fingerprint. For this compound, the key functional groups are the sulfonyl fluoride (-SO₂F), the nitro group (-NO₂), the carbon-bromine bond (C-Br), and the substituted benzene ring.

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to display prominent absorption bands corresponding to the stretching and bending vibrations of the molecule's functional groups. The sulfonyl fluoride group is expected to exhibit strong, characteristic asymmetric and symmetric stretching vibrations. Based on data for related sulfonyl fluorides, these bands would likely appear in the regions of 1410-1380 cm⁻¹ and 1220-1170 cm⁻¹, respectively. The S-F stretching vibration is typically observed in the 850-750 cm⁻¹ range.

The nitro group will also produce strong and distinct absorption bands. The asymmetric stretching vibration of the N=O bond is one of the most characteristic bands in the IR spectrum and is expected to be found in the 1570-1500 cm⁻¹ region. The symmetric stretching vibration is anticipated to appear between 1370 and 1300 cm⁻¹.

The substituted benzene ring will give rise to several bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstitution) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range, which can be diagnostic of the substitution pattern. The C-Br stretching vibration is expected to be observed at lower frequencies, typically in the 700-500 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that lead to a significant change in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the sulfonyl fluoride and nitro groups are expected to be particularly prominent. The symmetric stretching of the -SO₂- group and the -NO₂ group would likely yield strong Raman signals. The aromatic ring vibrations, especially the ring breathing mode (a symmetric vibration of the entire ring), are also typically strong in Raman spectra and would be expected around 1000 cm⁻¹. The C-Br bond, being highly polarizable, should also give a discernible Raman signal.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| Sulfonyl Fluoride (-SO₂F) | Asymmetric SO₂ Stretch | 1410-1380 | Weak | Strong |

| Symmetric SO₂ Stretch | 1220-1170 | Strong | Strong | |

| S-F Stretch | 850-750 | Medium | ||

| Nitro (-NO₂) | Asymmetric NO₂ Stretch | 1570-1500 | Medium | Strong |

| Symmetric NO₂ Stretch | 1370-1300 | Strong | Strong | |

| Aromatic Ring | C-H Stretch | >3000 | Medium | |

| C=C Stretch | 1600-1450 | Strong | ||

| Ring Breathing | ~1000 | Strong | ||

| Carbon-Halogen | C-Br Stretch | 700-500 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of publicly available crystallographic databases did not yield an experimentally determined crystal structure for this compound. Therefore, the following discussion is based on general principles and the known structures of related compounds.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would reveal key structural parameters. The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell.

The analysis would precisely measure the bond lengths of the sulfonyl fluoride group (S=O and S-F), the nitro group (N-O), and the carbon-bromine bond. It would also determine the bond angles within the benzene ring and between the substituents and the ring, confirming the planarity of the aromatic system and the orientation of the functional groups relative to the ring.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These could include dipole-dipole interactions involving the polar sulfonyl fluoride and nitro groups, as well as potential halogen bonding interactions involving the bromine atom.

Interactive Data Table: Hypothetical Crystallographic Data for this compound (Based on Analogous Compounds)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| a (Å) | 7-12 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 4 or 8 |

It must be emphasized that the values in the table above are purely hypothetical and serve to illustrate the type of data that would be obtained from an X-ray crystallographic study. An actual experimental determination would be required to ascertain the true solid-state structure of this compound.

Computational and Theoretical Investigations of 2 Bromo 5 Nitrobenzene 1 Sulfonyl Fluoride

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of 2-Bromo-5-nitrobenzene-1-sulfonyl fluoride (B91410). The presence of strong electron-withdrawing groups, namely the nitro (-NO₂) and sulfonyl fluoride (-SO₂F) moieties, significantly influences the electron distribution across the benzene (B151609) ring.

The electronic structure of nitrobenzene (B124822) itself has been a subject of detailed theoretical studies, often employing methods like the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2). These studies reveal that the nitro group delocalizes the π-electrons of the benzene ring, affecting its reactivity. For 2-Bromo-5-nitrobenzene-1-sulfonyl fluoride, the combined electron-withdrawing effects of the nitro and sulfonyl fluoride groups are expected to be even more pronounced. This would lead to a highly electron-deficient aromatic ring.

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical values for similarly substituted aromatic compounds.

| Property | Predicted Value | Method of Calculation |

|---|---|---|

| Dipole Moment | ~4-6 D | DFT (e.g., B3LYP/6-311+G) |

| HOMO Energy | ~ -8.0 to -9.0 eV | DFT (e.g., B3LYP/6-311+G) |

| LUMO Energy | ~ -3.5 to -4.5 eV | DFT (e.g., B3LYP/6-311+G) |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | DFT (e.g., B3LYP/6-311+G) |

Density Functional Theory (DFT) Studies of Reactivity Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to explore the reactivity of molecules. For this compound, DFT calculations can predict the most likely sites for nucleophilic and electrophilic attack, as well as the energy barriers for various reactions. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

DFT studies on similar nitroaromatic compounds have elucidated the mechanisms of SNAr reactions, detailing the formation of intermediate Meisenheimer complexes. mdpi.com For the target molecule, a nucleophile would likely attack the carbon atoms of the benzene ring, particularly those activated by the nitro and sulfonyl fluoride groups. DFT calculations can map the potential energy surface of such reactions, identifying the transition state structures and their corresponding activation energies.

Furthermore, the sulfonyl fluoride group is a key reactive center. Its reactivity with nucleophiles is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. acs.org DFT calculations can model the reaction pathways of nucleophilic attack at the sulfur atom, leading to the displacement of the fluoride ion. Such studies are crucial for understanding its application as a chemical probe. acs.org

Molecular Dynamics (MD) Simulations of Interactions with Model Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. These simulations can provide insights into its behavior in different solvent environments and its interactions with biological macromolecules.

For instance, MD simulations of nitroaromatic compounds in aqueous solution have been used to understand their solvation and environmental fate. nih.gov In the context of this compound, MD simulations could model its interaction with water molecules, revealing details about its solubility and the stability of its solvated state.

Moreover, given the interest in sulfonyl fluorides as covalent inhibitors of proteins, MD simulations can be employed to model the non-covalent binding of the molecule to a protein's active site. nih.govnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and halogen bonds, that position the sulfonyl fluoride group for a subsequent covalent reaction with nucleophilic amino acid residues like lysine (B10760008) or tyrosine. Non-reactive MD simulations are particularly useful for examining larger-scale system dynamics, such as protein-ligand interactions. mdpi.com

In Silico Prediction of Reaction Kinetics and Thermodynamics

Computational methods can be used to predict the kinetic and thermodynamic parameters of reactions involving this compound. By calculating the Gibbs free energies of reactants, transition states, and products, it is possible to determine the spontaneity and rate of a reaction.

For the reactions of this compound, such as nucleophilic substitution at the sulfonyl fluoride group, computational models can predict reaction rate constants. digitellinc.com Machine learning approaches, trained on experimental data for a range of sulfonyl fluorides, have been shown to accurately predict reaction outcomes and help in identifying optimal reaction conditions. ucla.eduprinceton.eduacs.org

Thermodynamic properties, such as the enthalpy of formation, can also be calculated using computational methods. For substituted nitrobenzenes, theoretical studies have investigated how different substituents influence their decomposition pathways and energies. researchgate.net These calculations are vital for assessing the stability of this compound and its derivatives.

Table 2: Predicted Thermodynamic and Kinetic Data for a Representative Reaction This table illustrates the type of data that could be generated for the reaction of this compound with a generic nucleophile (Nu⁻).

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| Activation Energy (Ea) | 15-25 kcal/mol | DFT Transition State Calculation |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | DFT Frequency Calculation |

| Gibbs Free Energy of Reaction (ΔG) | -15 to -25 kcal/mol | DFT Frequency Calculation |

Computational Design of Novel this compound Derivatives

Computational chemistry plays a pivotal role in the rational design of novel molecules with desired properties. Starting from the scaffold of this compound, new derivatives can be designed in silico to enhance specific characteristics, such as reactivity, selectivity, or binding affinity to a biological target.

For example, by systematically modifying the substituents on the benzene ring, it is possible to tune the electrophilicity of the sulfonyl fluoride group. DFT calculations can be used to predict how different electron-donating or electron-withdrawing groups would affect the reactivity of the S-F bond. This approach is valuable in the design of covalent probes with tailored reactivity profiles.

Structure-based design is another powerful computational strategy. If the target of this compound is a protein, molecular docking can be used to screen a virtual library of its derivatives. rsc.org The docking scores, along with predictions of binding affinity, can identify promising candidates for synthesis and experimental testing. This in silico screening significantly accelerates the discovery of new functional molecules.

Future Research Directions and Unaddressed Challenges

Exploration of Asymmetric Synthesis Routes for Chiral Sulfonyl Fluoride (B91410) Derivatives

The development of chiral molecules is a cornerstone of modern medicinal chemistry, as stereoisomers often exhibit distinct pharmacological and toxicological profiles. While the synthesis of chiral sulfonyl compounds has seen progress, the asymmetric synthesis of derivatives starting from prochiral precursors like 2-bromo-5-nitrobenzene-1-sulfonyl fluoride is an area ripe for exploration.

Future research should focus on developing catalytic asymmetric methods to introduce chirality. One potential strategy involves the asymmetric modification of a functional group that could be later converted into a chiral center. For instance, asymmetric reduction of the nitro group to a chiral amine or stereoselective functionalization of the aromatic ring could be pursued. The development of chiral S(VI) transfer reagents represents another promising avenue, enabling the direct asymmetric synthesis of complex chiral sulfonyl fluorides and related compounds. nih.govnih.govthieme.de The challenge lies in achieving high enantioselectivity in the presence of the three distinct functional groups on the benzene (B151609) ring.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Potential Chiral Product | Key Challenge |

|---|---|---|---|

| Asymmetric C-H Functionalization | Chiral Transition Metal Complex (e.g., Rh, Pd, Ir) | Chiral C-substituted derivatives | Regio- and stereocontrol |

| Asymmetric Nitro Reduction | Chiral Lewis Acid / Brønsted Acid | Chiral amino derivatives | Compatibility with other functional groups |

| Kinetic Resolution of Derivatives | Chiral Catalysts or Enzymes | Enantioenriched sulfonyl fluorides | Efficient separation of enantiomers |

Development of Catalytic Methods for Orthogonal Functionalization of the Benzene Ring

The presence of three distinct functional groups on the benzene ring of this compound offers multiple handles for chemical modification. However, achieving selective functionalization at the remaining C-H positions (orthogonal functionalization) without affecting the existing substituents is a significant synthetic challenge.

Future research should target the development of catalytic systems that can selectively activate and functionalize the C-H bonds ortho or meta to the existing groups. rsc.orgmdpi.com Transition-metal-catalyzed C-H activation, using directing groups, is a powerful tool for such transformations. youtube.com The nitro and sulfonyl fluoride groups themselves can act as meta-directing groups in electrophilic aromatic substitution, but catalytic methods for direct C-H functionalization would offer a more versatile and atom-economical approach. fiveable.melibretexts.org For example, developing catalysts that can selectively arylate, alkylate, or aminate the C-H bonds would provide rapid access to a diverse library of polysubstituted sulfonyl fluorides. researchgate.net

Expanding the Scope and Efficiency of SuFEx Reactions with New Nucleophiles

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes the reactivity of sulfonyl fluorides. sigmaaldrich.com While SuFEx reactions with common nucleophiles like amines and phenols are well-established, expanding the scope to include a wider range of nucleophiles, particularly under mild conditions, remains an important goal. researchgate.netnih.gov

Future investigations should focus on developing catalytic systems that enable the reaction of this compound with less reactive or sterically hindered nucleophiles. nih.govmonash.edu This includes exploring reactions with carbon-based nucleophiles, such as organometallic reagents or enolates, to form new C-S bonds. rsc.orgresearchgate.net The development of more active catalysts, such as advanced phosphazene or guanidine (B92328) bases, could lower the activation barrier for these challenging transformations. nih.gov Furthermore, exploring SuFEx reactions in aqueous media would enhance the biocompatibility of this chemistry for bioconjugation applications.

Table 2: Potential New Nucleophiles for SuFEx Reactions

| Nucleophile Class | Product Type | Potential Application | Research Focus |

|---|---|---|---|

| Carbon Nucleophiles (e.g., Grignard reagents, organolithiums) | Sulfones | Synthesis of novel scaffolds | Catalyst development for mild conditions rsc.orgresearchgate.net |

| Sterically Hindered Amines/Anilines | Sterically hindered Sulfonamides | Bioactive molecule synthesis | Overcoming steric hindrance nih.gov |

| Thiols and Thiophenols | Thiosulfonates | Prodrugs, dynamic covalent chemistry | Controlling disulfide exchange |

Advanced Strategies for Targeted Covalent Ligand Design using Sulfonyl Fluoride Scaffolds

Sulfonyl fluorides are recognized as "privileged warheads" for the design of targeted covalent inhibitors in drug discovery. nih.govbohrium.comrsc.org They can form stable covalent bonds with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, and histidine in protein binding sites. rhhz.netacs.org this compound provides a starting point for creating such ligands, where the bromo and nitro groups can be elaborated into fragments that confer binding affinity and selectivity for a protein target.

Future research in this area should focus on structure-based design and the synthesis of libraries of derivatives for screening against various protein targets. The bromo group can be functionalized via cross-coupling reactions to introduce diverse recognition motifs. The nitro group can be reduced to an amine and further derivatized. A key challenge is to fine-tune the reactivity of the sulfonyl fluoride "warhead" to ensure selective modification of the target protein while minimizing off-target reactions. tandfonline.com This involves modulating the electronic properties of the aromatic ring through synthetic modifications.

Integration of this compound into High-Throughput Screening Platforms for Chemical Probe Discovery

High-throughput screening (HTS) is a critical tool in modern drug discovery and chemical biology for identifying new bioactive molecules. nih.govnih.gov Fragment-based ligand discovery, particularly with covalent fragments, has emerged as a powerful strategy. nih.govblogspot.comacs.org this compound is an ideal starting material for generating a library of covalent fragments for HTS campaigns.

Future efforts should be directed towards the creation of a diverse chemical library based on this scaffold. This can be achieved through parallel synthesis, where the bromo and/or nitro groups are systematically modified with a wide range of chemical moieties. nih.gov These libraries can then be screened against large panels of proteins using advanced techniques like activity-based protein profiling (ABPP) and mass spectrometry-based methods to identify novel chemical probes. evotec.com These probes can be invaluable for target identification and validation, and for elucidating biological pathways. The development of robust synthetic routes to generate these libraries in a high-throughput manner is a key unaddressed challenge. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-5-nitrobenzene-1-sulfonyl fluoride, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via sequential nitration and bromination of benzene sulfonyl fluoride derivatives. For example, nitration of brominated benzene sulfonyl fluoride precursors using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) is common. Purity validation requires HPLC (>97.0%) and ¹H/¹³C NMR to confirm structural integrity (e.g., absence of chloride impurities) .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Analytical Validation |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | ¹H NMR (δ 8.2–8.5 ppm, aromatic H) |

| Bromination | Br₂, FeCl₃ catalyst | HPLC purity >97.0% |

| Purification | Recrystallization (EtOAc/hexane) | FT-IR (S=O stretch ~1370 cm⁻¹) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., meta-nitro and para-bromo substituents) and confirms sulfonyl fluoride connectivity.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 302.92) and fragmentation patterns.

- FT-IR : Confirms sulfonyl fluoride (S-F stretch ~750 cm⁻¹) and nitro groups (N-O stretch ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the sulfonyl fluoride group in nucleophilic aromatic substitutions?

- Methodological Answer : Discrepancies often arise from solvent polarity or competing side reactions (e.g., hydrolysis). Systematic kinetic studies under varying conditions (e.g., DMF vs. THF, 25–60°C) with ¹⁹F NMR monitoring can clarify reactivity trends. Isotopic labeling (e.g., ¹⁸O in H₂O) helps track hydrolysis pathways .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ or CuI/ligand systems improve Suzuki-Miyaura coupling yields.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature Control : Reactions at 80–100°C minimize side-product formation (e.g., nitro reduction).

- In Situ Monitoring : LC-MS tracks intermediate stability and product formation .

Q. How do steric and electronic effects of the nitro and bromo substituents influence regioselectivity in derivatization?

- Methodological Answer :

- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., nitro group directs electrophilic attack to the para position).

- Competitive Reactions : Compare reaction outcomes with analogs (e.g., 2-chloro-5-nitro derivatives) to isolate steric vs. electronic contributions.

- X-ray Crystallography : Resolves spatial hindrance from the bromo substituent .

Data Contradiction Analysis

Q. Why do studies report conflicting stability data for this compound under ambient storage?

- Methodological Answer : Hydrolysis sensitivity varies with humidity and impurities. Accelerated stability studies (40°C/75% RH) with Karl Fischer titration quantify moisture uptake. Store at 0–6°C in anhydrous solvents (e.g., THF) to suppress degradation .

Methodological Best Practices

Q. What precautions are essential when handling this compound in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.